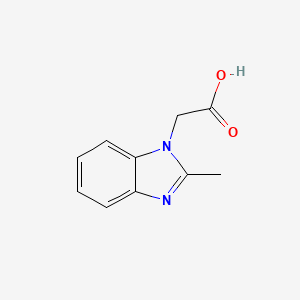

(2-methyl-1H-benzimidazol-1-yl)acetic acid

Vue d'ensemble

Description

(2-methyl-1H-benzimidazol-1-yl)acetic acid is a derivative of benzimidazole, a class of heterocyclic aromatic organic compounds. Benzimidazole itself is formed by the fusion of benzene and imidazole rings.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2-methyl-1H-benzimidazol-1-yl)acetic acid typically involves the condensation of o-phenylenediamine with aldehydes or carboxylic acids.

Industrial Production Methods: Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions under controlled conditions. The use of catalysts such as copper chloride (CuCl) and solvents like dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 120°C) can enhance the yield and efficiency of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: (2-methyl-1H-benzimidazol-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Electrophilic substitution reactions typically involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as Lewis acids.

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties .

Applications De Recherche Scientifique

(2-methyl-1H-benzimidazol-1-yl)acetic acid and its derivatives have a variety of applications, particularly in the development of pharmaceuticals. These applications stem from their bioactivity, which includes anti-inflammatory, analgesic, and antimicrobial properties .

Scientific Research Applications

This compound is a benzimidazole derivative with the molecular formula and a molecular weight of 190.20 g/mol . It is used in various applications, especially in the context of treating prostaglandin-mediated diseases .

Pharmaceutical Applications

- CRTH2 Antagonists: Derivatives of 2-sulfanyl-benzoimidazol-1-yl-acetic acid are used as chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) antagonists. This is particularly relevant in treating prostaglandin-mediated diseases .

- Treatment of Allergic and Immunologic Disorders: These derivatives can be employed in the treatment of chronic and acute allergy/immunologic derangements, including allergic asthma, rhinitis, chronic occlusion pneumonopathy (COPD), dermatitis, and inflammatory bowel disease .

- Anti-inflammatory Applications: Benzimidazole derivatives, including this compound, have demonstrated anti-inflammatory effects . They can inhibit cyclooxygenase enzymes (COX-1 and COX-2) and reduce edema . Specific compounds have shown significant reduction in edema compared to standard drugs like diclofenac .

- Analgesic Activity: Certain benzimidazole derivatives exhibit analgesic activity, reducing writhing in animal models . For instance, N-substituted benzimidazole derivatives have shown prominent analgesic effects compared to standard aspirin .

- Antimicrobial Activity: Benzimidazole derivatives have demonstrated antimicrobial and antifungal activities . They are effective against various fungi such as Aspergillus niger and Fusarium oxysporum .

Anti-inflammatory Case Studies

Several studies highlight the anti-inflammatory potential of benzimidazole derivatives:

- Cyclooxygenase Inhibition: 5-[2-(substituted amino)-1H-benzimidazol-1-yl]-4H-pyrazol-3-ol derivatives (e.g., compounds 136–137 ) have shown remarkable in vitro cyclooxygenase inhibition. For example, compound 136 showed IC50 values of 0.1664 nM on COX-1 and 0.0370 nM on COX-2 .

- Reduction of Edema: Alkoxyphthalimide-based benzimidazole derivatives (138–140 ) and 1-{(1-(2-substituted benzyl)-1H-benzo[d]imidazol-2-yl)methyl}-3-arylthioureas (141–143 ) have demonstrated notable anti-inflammatory effects compared to diclofenac .

- In vivo Studies: Compounds MBPHYD and MBNHYD exhibited significant anti-inflammatory properties in in vivo studies using female Wistar rats .

Table 1: Anti-inflammatory Activity of Benzimidazole Derivatives

| Compound | COX-1 Inhibition (IC50, nM) | COX-2 Inhibition (IC50, nM) | Reduction in Edema |

|---|---|---|---|

| 136 | 0.1664 | 0.0370 | Significant |

| 137 | 0.2272 | 0.0469 | Significant |

Analgesic Activity Case Studies

- Acetic Acid-Induced Writhing Inhibition: Achar et al. found that compounds 17a and 17b displayed considerable analgesic activity compared to nimesulide in acetic acid-induced writhing tests in mice .

- N-benzimidazol-1-yl Methyl-benzamide Derivatives: Sethi et al. synthesized a series of N-benzimidazol-1-yl methyl-benzamide derivatives (155–159 ) and found that they asserted significant analgesic activities compared to a control group .

Table 2: Analgesic Activity of Benzimidazole Derivatives

| Compound | Mean Values (X ± SE) | (%) Protection |

|---|---|---|

| 17a | 5.6 ± 1.85 | 81.33 |

| 17b | 3.3 ± 1.66 | 89.00 |

Mécanisme D'action

The mechanism of action of (2-methyl-1H-benzimidazol-1-yl)acetic acid involves its interaction with biological macromolecules. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it can act as an inhibitor of certain enzymes involved in DNA replication and repair, thereby exhibiting antimicrobial and anticancer properties. The molecular targets and pathways involved include DNA polymerases, topoisomerases, and other essential enzymes .

Comparaison Avec Des Composés Similaires

- 2-(1H-benzimidazol-1-yl)acetic acid

- 2-(2-methyl-1H-benzimidazol-1-yl)methylbenzoic acid

- 2-(1H-benzimidazol-2-yl)methylamino)acetic acid

Comparison: (2-methyl-1H-benzimidazol-1-yl)acetic acid is unique due to the presence of a methyl group at the 2-position of the benzimidazole ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in medicinal chemistry and drug development .

Activité Biologique

(2-methyl-1H-benzimidazol-1-yl)acetic acid is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant research findings and case studies.

The biological activity of this compound primarily stems from its ability to interact with various biological macromolecules, including enzymes and receptors.

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in crucial cellular processes, such as DNA replication and repair. This inhibition is particularly relevant in the context of antimicrobial and anticancer activities, where it targets DNA polymerases and topoisomerases .

- Tubulin Interaction : Similar to other benzimidazole derivatives, it may disrupt tubulin polymerization, a critical process for cell division. This action can lead to the inhibition of cellular growth and proliferation .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound and its derivatives:

- In Vitro Studies : Research has demonstrated that this compound exhibits notable antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, in a study comparing several benzimidazole derivatives, this compound showed effective minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli .

| Compound | Bacteria Tested | MIC (μg/ml) |

|---|---|---|

| This compound | S. aureus | 50 |

| E. coli | 62.5 | |

| Standard (Ciprofloxacin) | S. aureus | 25 |

| Standard (Ciprofloxacin) | E. coli | 50 |

Anticancer Activity

The anticancer potential of the compound has also been explored:

- Cell Line Studies : In laboratory settings, this compound displayed cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent. The compound's mechanism involves inducing apoptosis through the activation of caspases and DNA damage response pathways .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Antimicrobial Efficacy : A study conducted by Yadav et al. demonstrated that derivatives of this compound exhibited significant antibacterial activity against multidrug-resistant strains of bacteria, emphasizing its potential as a novel therapeutic agent in treating infections .

- Cytotoxicity in Cancer Research : Another investigation revealed that the compound induced apoptosis in melanoma cells by increasing reactive oxygen species (ROS) levels, leading to DNA strand breaks and cell cycle arrest .

Propriétés

IUPAC Name |

2-(2-methylbenzimidazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7-11-8-4-2-3-5-9(8)12(7)6-10(13)14/h2-5H,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMGBDFGKVGSCGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352117 | |

| Record name | (2-methyl-1H-benzimidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40332-17-0 | |

| Record name | (2-methyl-1H-benzimidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.